![molecular formula C10H6Cl6 B14447170 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene CAS No. 75143-43-0](/img/structure/B14447170.png)
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene is a chemical compound known for its unique structure and reactivity. It is a derivative of hexachlorocyclopentadiene and is characterized by the presence of multiple chlorine atoms and a prop-2-yn-1-yl group attached to a bicyclo[2.2.1]hept-2-ene framework.
Méthodes De Préparation
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene typically involves the reaction between hexachlorocyclopentadiene and prop-2-ynyl bromide. This reaction proceeds via a Diels-Alder reaction, forming the adduct 1,2,3,4,7,7-hexachloronorborna-2,5-dien-5-ylmethyl bromide. Subsequent allylic rearrangement and further reactions yield the desired product .
Analyse Des Réactions Chimiques
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated products.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive sites. The chlorine atoms and the prop-2-yn-1-yl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a tetrabromophenyl group instead of a prop-2-yn-1-yl group, leading to different reactivity and applications.
1,2,3,4,7,7-Hexachloronorbornene: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.
Propriétés
Numéro CAS |
75143-43-0 |
|---|---|
Formule moléculaire |
C10H6Cl6 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexachloro-5-prop-2-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H6Cl6/c1-2-3-5-4-8(13)6(11)7(12)9(5,14)10(8,15)16/h1,5H,3-4H2 |
Clé InChI |
DEHJJTUYILCVRL-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


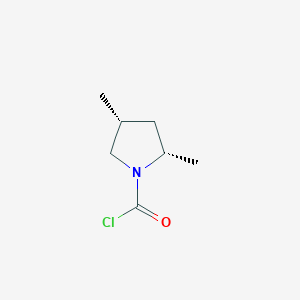
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
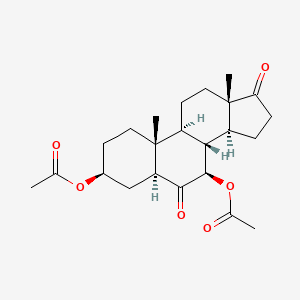
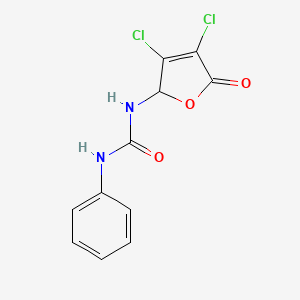
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
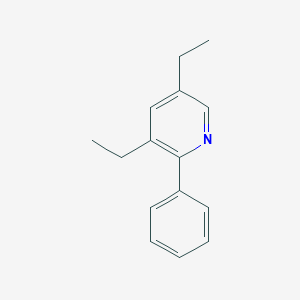
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
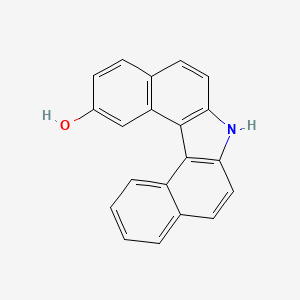

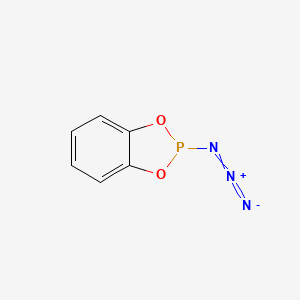
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
